molecular formula C13H16O4 B5732095 [2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate

[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate

Cat. No.: B5732095
M. Wt: 236.26 g/mol
InChI Key: ZNENUYCVXAXBJC-UHFFFAOYSA-N
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Description

[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate is an organic compound with the molecular formula C13H16O4. It is an ester, characterized by the presence of an ethoxyphenyl group attached to an oxoethyl propanoate moiety. Esters like this compound are known for their pleasant odors and are often used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate typically involves the esterification of 4-ethoxyphenylacetic acid with propanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-ethoxyphenylacetic acid and propanoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkoxides in the presence of a suitable solvent like ethanol.

Major Products

    Hydrolysis: 4-ethoxyphenylacetic acid and propanoic acid.

    Reduction: [2-(4-Ethoxyphenyl)-2-hydroxyethyl] propanoate.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate involves its interaction with specific molecular targets, such as enzymes. The ester bond can be hydrolyzed by esterases, releasing the active components, 4-ethoxyphenylacetic acid and propanoic acid. These components can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-Ethoxyphenyl)-2-oxoethyl] benzoate: Similar structure but with a benzoate group instead of a propanoate group.

    [2-(4-Ethoxyphenyl)-2-oxoethyl] acetate: Similar structure but with an acetate group instead of a propanoate group.

Uniqueness

[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate is unique due to its specific ester linkage and the presence of the ethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-13(15)17-9-12(14)10-5-7-11(8-6-10)16-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNENUYCVXAXBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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